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methyl 3-amino-3-(1H-indol-3-yl)propanoate

Cat. No.: B13537763
M. Wt: 218.25 g/mol
InChI Key: QEIRGWNVWZHYEX-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid and Amino Acid Derivative Chemistry

Methyl 3-amino-3-(1H-indol-3-yl)propanoate is a synthetic compound that stands at the intersection of two critically important classes of organic molecules: indole derivatives and amino acids. The indole nucleus, a bicyclic aromatic heterocycle, is a foundational structural motif in a vast number of natural products, particularly indole alkaloids, and synthetic compounds with profound biological activities. nih.gov Tryptophan, an essential α-amino acid, is perhaps the most well-known natural indole-containing compound, serving as a precursor to neurotransmitters like serotonin (B10506) and a constituent of most proteins. nih.gov The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to its incorporation into drugs for cancer, infections, and neurological disorders. nih.govmdpi.com

Concurrently, the field of amino acid chemistry extends far beyond the 20 proteinogenic α-amino acids. Non-natural amino acids, especially β-amino acids, are of immense interest to medicinal chemists. mdpi.comresearchgate.net The defining feature of a β-amino acid is that the amino group is attached to the third carbon atom from the carboxyl group. This structural arrangement imparts unique conformational properties. When incorporated into peptides, β-amino acids can induce specific folding patterns, such as helices and sheets, and often confer resistance to enzymatic degradation, a significant advantage in drug design. mdpi.comacs.org this compound is a derivative of a β-amino acid, combining the pharmacologically significant indole ring with the structurally versatile β-amino acid framework.

Significance as a Foundational Scaffold for Advanced Synthetic and Biological Investigations

The true value of this compound in research lies in its role as a foundational scaffold. A scaffold in this context is a core molecular structure that can be systematically modified at multiple points to generate a library of new compounds. Each functional group in the molecule—the indole N-H, the C2 position of the indole, the benzene (B151609) ring, the β-amino group, and the methyl ester—represents a potential site for chemical elaboration.

This versatility allows chemists to explore "structure-activity relationships" (SAR), where systematic changes to the molecular structure are correlated with changes in biological activity. For example, the amino group can be acylated or alkylated, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, and the indole ring itself can be substituted. These modifications can fine-tune the molecule's properties, such as its ability to bind to a specific protein or its solubility. Indole derivatives synthesized from related precursors have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. nih.govresearchgate.netresearchgate.net

The following table illustrates the potential for diversification using the indole β-amino acid scaffold:

Modification SitePotential ReactionResulting Functional GroupPotential Application/Target Class
β-Amino Group Acylation, SulfonylationAmide, SulfonamidePeptidomimetics, Enzyme Inhibitors
Methyl Ester Hydrolysis, AmidationCarboxylic Acid, AmideImproved solubility, Prodrugs, Linkers
Indole N-H Alkylation, ArylationN-Alkyl/Aryl IndoleModulation of electronic properties, SAR studies
Indole Ring Halogenation, NitrationSubstituted IndoleFine-tuning of binding affinity, Metabolic stability

Overview of Key Research Trajectories and Academic Relevance

The academic and industrial relevance of this compound and related structures is driven by several key research trajectories. The primary focus is within drug discovery, where the indole β-amino acid motif is explored for the development of new therapeutic agents.

One major area of research is the synthesis of novel compounds with potential anticancer activity. The indole core is present in numerous agents that interfere with processes like tubulin polymerization, a key mechanism in cell division, making it a target for cancer therapy. nih.govmdpi.com By using scaffolds like this compound, researchers can design and synthesize new molecules that may exhibit enhanced potency or selectivity against cancer cells. acs.orgrsc.org

Another significant trajectory is in the field of neurodegenerative diseases, such as Alzheimer's disease. Some indole derivatives have been investigated for their ability to act as imaging agents for β-amyloid plaques, which are hallmarks of the disease. nih.gov The development of new synthetic methods to access these types of molecules efficiently and in an enantiomerically pure form is also a vibrant area of academic research, as it enables the broader scientific community to explore their potential. organic-chemistry.orgorganic-chemistry.org The incorporation of these unique amino acids into peptides to create novel biomaterials and peptidomimetics with enhanced stability and function is another promising avenue of investigation. acs.org

The table below summarizes the principal research areas involving this class of compounds.

Research TrajectoryObjectiveExample Application Area
Medicinal Chemistry Discovery of new therapeutic agentsOncology, Neurodegenerative Diseases, Infectious Diseases
Synthetic Methodology Development of efficient and selective chemical reactionsCatalysis, Green Chemistry, Asymmetric Synthesis
Peptidomimetic Chemistry Creation of peptide analogues with improved propertiesStable therapeutic peptides, Foldamers
Chemical Biology Design of molecular probes to study biological processesFluorescent probes, Affinity labels, Imaging agents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B13537763 methyl 3-amino-3-(1H-indol-3-yl)propanoate

Properties

IUPAC Name

methyl 3-amino-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)6-10(13)9-7-14-11-5-3-2-4-8(9)11/h2-5,7,10,14H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRGWNVWZHYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Approaches for Methyl 3-Amino-3-(1H-Indol-3-yl)propanoate

The creation of the chiral center in this compound is a key challenge. Modern synthetic chemistry has addressed this through various stereoselective methods, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of β-amino esters, catalytic methods often focus on the enantioselective addition of nucleophiles to imines or imine equivalents, establishing the crucial C-N and C-C bonds with high stereocontrol.

Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a range of asymmetric transformations. nih.govnih.gov For instance, the asymmetric reaction of indoles with β,γ-alkynyl-α-imino esters, catalyzed by a chiral phosphoric acid, provides efficient access to unnatural α-amino acid derivatives with high yields and enantioselectivities (up to 99% yield and 98% ee). nih.gov This methodology, which involves the formation of a C-C bond between the indole (B1671886) nucleophile and an imine, can be adapted for the synthesis of β-amino esters. A similar approach using a Mannich-type reaction between an indole, an aldehyde, and an amine source, catalyzed by a chiral catalyst, would directly form the desired scaffold.

Confined imidodiphosphorimidate (IDPi) catalysts have also been developed for the asymmetric synthesis of unprotected β2-amino acids via a Mukaiyama-Mannich-type reaction. nih.govacs.org This method utilizes bis-silyl ketene (B1206846) acetals reacting with a silylated aminomethyl ether, providing the free amino acids in high yields and enantiomeric ratios after hydrolysis. nih.govacs.org The versatility of this system suggests its potential applicability to indole-containing substrates.

Chiral Auxiliary and Organocatalytic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com This strategy is well-established in asymmetric synthesis. For the synthesis of this compound, a chiral auxiliary could be attached to either the amine or the carboxylate precursor. For example, chiral oxazolidinones have been widely used to direct stereoselective aldol (B89426) and alkylation reactions. wikipedia.org Similarly, camphor-derived auxiliaries have been influential in controlling stereochemistry in various reactions since the 1970s. numberanalytics.com The auxiliary is removed in a later step to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach. Proline and its derivatives are well-known organocatalysts for asymmetric Mannich reactions, which construct β-amino carbonyl compounds. acs.orgrsc.org A three-component reaction between an indole, an aldehyde, and a secondary amine, catalyzed by L-proline, can produce 3-aminoalkylated indoles under solvent-free conditions. rsc.org This highlights the potential of organocatalysis to construct the core of the target molecule. Thiourea-based organocatalysts are also effective in promoting enantioselective Mannich reactions to access N-carbamoyl α-amino esters, demonstrating the broad utility of hydrogen-bond donor catalysts in such transformations. acs.org

StrategyCatalyst/AuxiliaryKey ReactionTypical Stereoselectivity
Asymmetric Catalysis Chiral Phosphoric AcidFriedel-Crafts/MannichHigh ee% (up to 98-99%) nih.govnih.gov
Chiral Auxiliary Oxazolidinones, CamphorsultamAlkylation, AldolHigh diastereoselectivity wikipedia.org
Organocatalysis L-Proline, ThioureasMannich ReactionHigh enantioselectivity acs.orgrsc.org

Diastereoselective and Enantioselective Routes to Propanoate Derivatives

Achieving high diastereoselectivity and enantioselectivity is the ultimate goal of these synthetic routes. Enantioselective synthesis can be achieved through the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. For example, the organocatalyzed Michael addition of 2-pyrazolin-5-one to α,β-unsaturated ketones using quinine-derived catalysts can achieve excellent enantioselectivities (94–98% ee). nih.gov A similar strategy could be envisioned where a nitrogen source is added to methyl 3-(1H-indol-3-yl)acrylate in the presence of a chiral catalyst.

Diastereoselective approaches often involve the use of a chiral substrate or auxiliary to control the formation of a new stereocenter. rsc.org For instance, the alkylation of chiral glycine (B1666218) derivatives that incorporate an axially chiral BINOL auxiliary has been shown to produce enantiomerically pure uncommon amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org Such methods, when applied to precursors of the target molecule, can effectively set the desired stereochemistry.

Classical and Modern Synthetic Techniques for Compound Elaboration

Once the core structure of 3-amino-3-(1H-indol-3-yl)propanoic acid is synthesized, further modifications such as esterification and amidation are often necessary. Additionally, multi-component reactions provide a highly efficient means of assembling the molecule from simple starting materials in a single step.

Direct Esterification and Amidation Reactions of Precursors

The precursor molecule, 3-amino-3-(1H-indol-3-yl)propanoic acid, possesses both an amino group and a carboxylic acid group, making it an amino acid. chemicalbook.com The direct esterification of unprotected amino acids can be challenging due to their zwitterionic nature and poor solubility in many organic solvents. nih.govresearchgate.net

Classical methods for esterification often involve reaction with an alcohol (methanol in this case) under acidic conditions (e.g., using thionyl chloride or sulfuric acid). google.com Modern approaches have sought milder conditions. For example, using ionic liquids like 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) as the reaction medium allows for the esterification of unprotected amino acids with alkyl halides under relatively mild conditions, achieving satisfactory yields. researchgate.net

Direct amidation of the carboxylic acid group or acylation of the amino group are also important transformations. The amidation of unprotected amino acids can be effectively achieved using Lewis acid catalysts, such as those based on boron or titanium. nih.govresearchgate.net These methods avoid the need for protecting groups, thus simplifying the synthetic sequence. nih.gov Similarly, the selective C-H amidation at the C3 position of the indole ring can be achieved using electrophilic nitrogen agents in the presence of a metal catalyst like ZnCl2, providing another route to introduce the amino functionality. nih.gov

ReactionReagent/CatalystConditionsKey Feature
Esterification Methanol (B129727), H+ (e.g., SOCl2)RefluxClassical method google.com
Esterification Benzyl Chloride, Ionic Liquid90°CMild, for unprotected amino acids researchgate.net
Amidation Amine, B(OCH2CF3)386°CDirect, protecting-group-free nih.govresearchgate.net
C3-Amidation N-benzenesulfonyloxyamides, ZnCl2N/ADirect C-H functionalization nih.gov

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgmdpi.comrsc.org The synthesis of 3-aminoalkylated indoles is well-suited to MCRs.

The Mannich reaction is a classic three-component reaction that can be used to synthesize the target scaffold. rsc.org This involves the reaction of an indole, an aldehyde (such as formaldehyde (B43269) or its equivalent), and an amine source. Catalyst-free Mannich-type reactions in promoting media like methanol have been developed for the synthesis of various 3-aminoalkylated indoles, offering an environmentally friendly approach. rsc.org Organocatalysts such as L-proline can also effectively promote this three-component reaction under solvent-free conditions. rsc.org These methods allow for the rapid assembly of the core structure of this compound and its derivatives from simple, readily available starting materials. rsc.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions in Indole Functionalization

The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals, making its selective functionalization a key objective in synthetic chemistry. bohrium.com Transition-metal catalysis has emerged as a powerful tool for the direct activation and modification of C–H bonds on the indole ring, offering an atom- and step-economical alternative to traditional methods. mdpi.com These strategies can be applied to the this compound core to introduce a variety of substituents, thereby expanding its structural diversity.

While the inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position, the target molecule already possesses a substituent at this site. Consequently, catalytic C–H functionalization would be directed towards other positions, namely C2, and the positions on the benzene (B151609) portion of the heterocycle (C4-C7). bohrium.com The regioselectivity of these reactions is often controlled by the choice of catalyst, directing group, and reaction conditions. nih.gov For instance, palladium, rhodium, and copper catalysts have been extensively used for C–C and C-heteroatom bond formation on the indole core. mdpi.comnih.gov

Key transformations applicable to the indole ring of this compound include:

Arylation: Palladium-catalyzed direct arylation can introduce various aryl groups at the C2 or C7 positions, depending on the directing group strategy employed.

Alkenylation and Alkynylation: Rhodium and ruthenium catalysts are effective in forging C-C double and triple bonds, respectively, providing access to valuable synthetic intermediates. bohrium.com

Borylation: Iridium or palladium-catalyzed C–H borylation can install a boronic ester group, which can then participate in a wide range of subsequent Suzuki-Miyaura cross-coupling reactions.

Table 1: Representative Transition Metal-Catalyzed C-H Functionalization Reactions on the Indole Nucleus
PositionTransformationCatalyst System (Exemplary)Coupling PartnerPotential Product Feature
C2ArylationPd(OAc)₂ / LigandAryl Halide / Boronic AcidIntroduction of aryl diversity
C4CyanationRh(III) ComplexN-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Installation of a nitrile group
C7Alkenylation[RhCp*Cl₂]₂AlkeneFormation of a styrenyl-type moiety
C2Borylation[Ir(cod)OMe]₂ / LigandB₂pin₂Intermediate for further coupling

Strategic Functional Group Interconversions

The propanoate side chain of this compound contains two key functional groups—a primary amine and a methyl ester—that are amenable to a variety of chemical transformations. ub.edu These interconversions are crucial for building more complex molecules, attaching the scaffold to other molecular fragments, or modifying the compound's physicochemical properties.

Transformations of the Amino Group:

N-Acylation/N-Sulfonylation: The primary amine can be readily converted to amides or sulfonamides by reaction with acyl chlorides, anhydrides, or sulfonyl chlorides. This is a common strategy in drug discovery to modulate biological activity and pharmacokinetic properties.

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can introduce one or two alkyl groups on the nitrogen atom.

Conversion to Azide (B81097): The amino group can be transformed into an azide via diazotization followed by substitution, providing a versatile handle for click chemistry or reduction back to the amine. vanderbilt.edu

Transformations of the Ester Group:

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid. This allows for subsequent amide bond formation with other amines.

Transesterification: Treatment with a different alcohol under acidic or basic conditions can exchange the methyl group for other alkyl or aryl groups, altering the ester's properties.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a 1,3-amino alcohol.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes facilitated by Lewis acids.

Table 2: Key Functional Group Interconversions for the Propanoate Side Chain
Functional GroupReaction TypeReagent(s)Product Functional Group
Primary Amine (-NH₂)AcylationAcetyl ChlorideAmide (-NHAc)
Primary Amine (-NH₂)SulfonylationTsCl, PyridineSulfonamide (-NHTs)
Methyl Ester (-COOMe)HydrolysisLiOH, H₂O/THFCarboxylic Acid (-COOH)
Methyl Ester (-COOMe)ReductionLiAlH₄, THFPrimary Alcohol (-CH₂OH)

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and developing new asymmetric variants. The formation of the C-C and C-N bonds at the stereocenter is of particular interest. A common route to this class of compounds is a variant of the Mannich reaction, involving indole, an aldehyde-derived imine, and a carbon nucleophile. adichemistry.comlibretexts.org

Mechanistic Investigations via Spectroscopic and Isotopic Labeling Studies

Spectroscopic and isotopic labeling studies are powerful tools for probing reaction mechanisms. For the synthesis of β-amino esters, these techniques can help identify the origin of atoms, determine the reversibility of steps, and clarify the nature of the bond-forming events.

For example, in a nickel-hydride catalyzed hydroamidation to form β-amino acid derivatives, deuterium (B1214612) labeling studies using a deuterated silane (B1218182) (Ph₂SiD₂) showed that the hydrogen atom added to the alkene originates from the hydrosilane via a Ni-H intermediate. acs.org Similar strategies could be applied to the synthesis of the target molecule. If its synthesis proceeds via a conjugate addition of indole to an acrylate-derived imine, a deuterium labeling experiment could be designed. By using a deuterated indole (e.g., indole-d₁ at the N-H position or indole-3-d at the C3 position), one could trace the pathway of the proton transfer steps.

Kinetic isotope effect (KIE) studies can also provide valuable information. For instance, by comparing the reaction rates of deuterated and non-deuterated indoles, one could determine if the C-H bond cleavage at the C3 position is the rate-determining step of the reaction.

Table 3: Hypothetical Isotopic Labeling Experiment for Mechanistic Elucidation
Labeled ReactantHypothesis Being TestedExpected Outcome / Analysis Method
Indole-N-d₁Involvement of N-H in proton transfer steps.Location of deuterium in the product or intermediates, analyzed by ¹H NMR and Mass Spectrometry.
Methyl acrylate-d₄Irreversibility of the initial addition step.Lack of H/D scrambling in recovered starting materials, analyzed by ¹H NMR.
Indole-3-dDetermination of the kinetic isotope effect (KIE).Measurement of reaction rates to see if C-D bond cleavage is slower than C-H cleavage.

Characterization of Intermediates and Transition State Geometries

The synthesis of this compound likely proceeds through several transient intermediates. In a Mannich-type reaction, a key intermediate is the electrophilic iminium ion, formed from an aldehyde and an amine. adichemistry.com The nucleophilic attack of the indole C3-position onto this iminium ion is the crucial C-C bond-forming step. chemtube3d.com While direct observation of such transient species is challenging, their existence can be inferred from trapping experiments or detected under specific conditions using techniques like low-temperature NMR.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms where intermediates and transition states are difficult to observe experimentally. nih.gov DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products along a proposed reaction pathway. researchgate.net By calculating the relative energies of these species, one can determine the activation energy barriers for different steps and predict the most favorable reaction pathway. niscpr.res.in For instance, DFT studies on the Mannich reaction of indoles can elucidate the geometry of the transition state for the nucleophilic attack, helping to explain the stereochemical outcome in asymmetric variants of the reaction. nih.gov

Table 4: Representative Data from a DFT Study of a Mannich-Type Reaction Pathway
SpeciesDescriptionRelative Energy (kcal/mol) (Exemplary)Key Geometric Feature
ReactantsIndole + Iminium Ion0.0Separated species
TS1Transition state for C-C bond formation+15.2Partially formed C-C bond (e.g., ~2.1 Å)
IntermediateCationic adduct after indole addition-5.8Tetrahedral carbon at former imine carbon
TS2Transition state for proton transfer-2.1Proton transfer from indole nitrogen
ProductFinal neutral product-12.5Fully formed C-C and N-H bonds

Structure Activity Relationship Sar and Rational Design of Derivatives

Systematic Exploration of Structural Modifications on Methyl 3-Amino-3-(1H-Indol-3-yl)propanoate

Modification at the N1 position of the indole (B1671886) ring can significantly impact the molecule's electronic properties and its ability to interact with biological targets. While direct studies on this compound are limited, research on related N-substituted indole derivatives provides valuable insights. For instance, the introduction of various substituents on the indole nitrogen has been shown to influence the anti-inflammatory, analgesic, and anticonvulsant activities of related compounds. srce.hrresearchgate.net

The nature of the substituent at the N1 position can alter the electron density of the indole ring system, affecting its aromaticity and interaction capabilities. For example, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been explored in the context of developing tubulin polymerization inhibitors. rsc.org This suggests that even a simple methyl group at the N1 position can be a key element in the design of bioactive molecules.

Table 1: Postulated Effects of N1-Substituents on the Indole Core

Substituent Type Potential Impact on Activity Rationale
Small Alkyl Groups (e.g., Methyl) May enhance lipophilicity, potentially improving cell membrane permeability. Increased lipophilicity can facilitate passage across biological membranes.
Bulky Alkyl/Aryl Groups Could introduce steric hindrance, possibly affecting binding to target proteins. Large groups can physically block or alter the orientation of the molecule within a binding site.
Electron-Withdrawing Groups May alter the electronic profile of the indole ring, influencing hydrogen bonding capabilities. Changes in electron density can affect the strength of non-covalent interactions.

The primary amino group in this compound is a key site for chemical modification, offering a handle to introduce a wide variety of functional groups. These modifications can dramatically alter the compound's polarity, basicity, and hydrogen bonding capacity.

Derivatization of the amino group can lead to the formation of amides, sulfonamides, and other functionalities, each with distinct physicochemical properties. For example, the synthesis of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3-benzylpiperidine-3(S)-carboxylic acid ethyl ester highlights how acylation of the amino group can be a strategy to develop potent, orally bioavailable compounds. nih.gov The modification of amino groups is a common strategy in medicinal chemistry to modulate the properties of a lead compound. researchgate.net

Table 2: Potential Research Outcomes of Amino Group Modifications

Modification Type Potential Research Outcome Example Application
Acylation (Amide formation) Can introduce a wide range of substituents, altering steric and electronic properties. Development of enzyme inhibitors or receptor antagonists.
Sulfonylation (Sulfonamide formation) May improve binding affinity to certain biological targets through hydrogen bonding. Design of antibacterial agents or protease inhibitors.
Alkylation (Secondary/Tertiary amine formation) Can alter basicity and lipophilicity, potentially affecting pharmacokinetic properties. Optimization of drug candidates for improved absorption and distribution.

The methyl ester of the parent compound is a site ripe for modification to influence properties such as solubility, metabolic stability, and prodrug potential. The nature of the alcohol component of the ester can be varied to fine-tune these characteristics.

Hydrolysis of the ester to the corresponding carboxylic acid can increase water solubility and introduce a new site for hydrogen bonding or salt formation. Conversely, esterification with larger, more lipophilic alcohols can enhance membrane permeability. The choice of ester can also be a strategy for creating prodrugs, where the active carboxylic acid is released in vivo through enzymatic cleavage. Pharmacological studies of amino esters of diphenylpropanoic acid have shown that the nature of the ester group can significantly affect in vivo activity, potentially due to differences in hydrolysis rates. nih.gov

Table 3: Impact of Ester Moiety Variations

Ester Moiety Potential Impact Rationale
Methyl Ester (Parent) Baseline for comparison of activity and properties. Standard starting point for derivatization.
Ethyl/Propyl Esters May slightly increase lipophilicity and alter hydrolysis rates. Gradual modification of physicochemical properties.
Bulky/Lipophilic Esters Could enhance membrane permeability and oral bioavailability. Increased lipophilicity can improve absorption.

Introducing substituents at various positions on the indole ring can have profound effects on the molecule's biological activity. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents are key determinants of their impact.

Studies on related indole derivatives have demonstrated that substitutions on the benzene (B151609) portion of the indole ring can modulate activity. For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine substitution was found to be more potent than chlorine substitution, and the position of substitution on the ring was critical for activity. researchgate.net Specifically, substitution at position 4 was the least favorable, while methoxy (B1213986) group substitution at position 7 was the most favorable. researchgate.net These findings underscore the importance of both the electronic nature and the position of substituents in determining the biological profile of indole-containing compounds.

Table 4: Positional and Electronic Substituent Effects on the Indole Ring

Position Substituent Type General Effect on Activity
C4 Electron-withdrawing Often leads to decreased activity in related systems. researchgate.net
C5 Halogens (e.g., F, Cl) Can enhance binding affinity through halogen bonding and improve metabolic stability.
C6 Electron-donating May increase electron density of the ring, potentially modulating target interactions.

Rational Design Strategies for Targeted Biological and Chemical Inquiry

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.gov For derivatives of this compound, this involves leveraging structural information and computational methods to create new compounds with desired properties.

One common strategy is scaffold-based drug design, where the 3-amino-3-(1H-indol-3-yl)propanoate core is used as a template for building new molecules. nih.govresearchgate.net By understanding the SAR of this scaffold, researchers can make informed decisions about which modifications are most likely to lead to improved activity. For example, if a particular biological target has a hydrophobic pocket, derivatives with lipophilic substituents on the indole ring or ester moiety might be designed.

Computational approaches, such as molecular docking, can be used to predict how different derivatives will bind to a target protein. nih.gov This allows for the in-silico screening of virtual libraries of compounds before committing to their synthesis, saving time and resources. The rational design of inhibitors for enzymes like tryptophan 2,3-dioxygenase has successfully employed such strategies, starting from an indole-containing scaffold. nih.gov

Another approach is bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties. For instance, the ester group could be replaced with an amide or a tetrazole to alter the compound's metabolic stability and acidity while maintaining its ability to interact with the target.

Mechanistic Investigations of Biological Activities in Vitro Research

Enzyme Modulation and Inhibition Studies

The indole (B1671886) ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous receptors and enzymes with high affinity. This versatility has prompted extensive research into indole-containing molecules for various therapeutic applications.

The binding properties of indole-based compounds are largely dictated by the indole nucleus's ability to participate in various non-covalent interactions. The flat, aromatic structure allows for π-π stacking interactions with aromatic residues of amino acids in protein binding pockets. Furthermore, the nitrogen atom in the indole ring can act as a hydrogen bond donor, contributing to the specificity and stability of the ligand-receptor complex. For instance, in the context of tubulin inhibition, the indole skeleton of vinca alkaloids forms hydrogen bonds and π-σ conjugation with specific amino acid residues within the binding cavity between tubulin subunits. Similarly, derivatives designed as Translocator Protein (TSPO) ligands utilize the indole moiety as a key pharmacophore to achieve high-affinity binding.

The indole scaffold has been instrumental in the development of ligands for several validated molecular targets. Key among these are histone deacetylases (HDACs), the translocator protein (TSPO), and tubulin. The identification of these targets often stems from screening libraries of indole derivatives or through rational drug design based on the known pharmacophoric requirements of a particular target. For example, the conjugation of indole and benzoxazolone moieties, both known TSPO pharmacophores, led to the design of a novel ligand for TSPO imaging. The validation of these targets is subsequently confirmed through in vitro assays, such as enzyme inhibition assays, proliferation assays in specific cell lines, and molecular docking studies that predict and rationalize the binding interactions.

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. The indole structure is a common feature in many potent HDAC inhibitors. Research has shown that a related precursor, methyl 3-(1H-indol-3-yl)propanoate, has been utilized in the synthesis of novel indole derivatives intended as HDAC inhibitors.

A range of indole-based compounds, particularly those incorporating a hydroxamic acid moiety as a zinc-binding group, have demonstrated potent inhibitory activity against various HDAC isoforms. For example, certain indole-based hydroxamic acid derivatives exhibit potent, nanomolar-level inhibition of HDAC1 and HDAC6. These compounds have been shown to increase the acetylation of histone H3 in a dose-dependent manner, confirming their mechanism of action at a cellular level. The development of these inhibitors often involves modifying the indole ring and the linker region to optimize potency and selectivity for specific HDAC isoforms.

CompoundTarget HDAC Isoform(s)Inhibitory Activity (IC₅₀)Reference
Indole Derivative 19fHDAC35 nM
Indole-hydroxamic acid 4oHDAC1 / HDAC61.16 nM / 2.30 nM
Indole-hydroxamic acid 4kHDAC1 / HDAC6115.20 nM / 5.29 nM
Indole Derivative 4lHDAC1 selectiveN/A

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane and is a biomarker for neuroinflammation. The indole nucleus is a recognized pharmacophore that confers high binding affinity for TSPO. A derivative based on tryptophan methyl ester, an isomer of the title compound, was designed as a TSPO ligand for potential use in SPECT imaging. This compound, methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP), was designed by combining two TSPO-binding moieties: benzoxazolone and indole. Computational docking studies validated its potential for TSPO binding, showing a comparable binding score to known TSPO ligands like PK11195. This highlights the potential of the methyl 3-amino-3-(1H-indol-3-yl)propanoate scaffold to serve as a basis for developing new TSPO ligands.

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division, motility, and structure. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. The indole scaffold is a core component of numerous compounds that inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin. Various classes of indole derivatives, including aroylindoles and arylthioindoles, have demonstrated potent inhibition of tubulin polymerization. Mechanistic studies have shown that these compounds disrupt the microtubule network, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.

Compound ClassExample CompoundTubulin Polymerization Inhibition (IC₅₀)Reference
ArylthioindoleSt. 170.67 µM
Quinoline-IndoleSt. 432.09 µM
Indole-based Chalcone33b17.8 µM
Bis-indoleSt. 207.5 µM

Cellular Pathway Modulation Studies (Non-Clinical Context)

The modulation of enzymes like HDACs, TSPO, and tubulin by indole-based compounds initiates a cascade of events that affect various cellular pathways.

HDAC inhibition by indole derivatives leads to the hyperacetylation of histone and non-histone proteins. This alters chromatin structure and modulates gene expression, which can induce cell cycle arrest, differentiation, and apoptosis. For instance, the inhibition of HDACs can up-regulate the expression of tumor suppressor genes, leading to the suppression of cancer cell proliferation. Furthermore, HDAC inhibitors can modulate the function of immune cells by altering the expression of cytokines and other immune-related genes.

TSPO ligands can modulate several mitochondrial functions and cellular signaling pathways. They are involved in cholesterol transport, which is the rate-limiting step in neurosteroid synthesis. By binding to TSPO, indole-based ligands can influence mitochondrial respiration, membrane potential, and the production of ATP. In immune cells like microglia, TSPO ligands can suppress the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α and various interleukins, thereby exerting anti-inflammatory effects.

Fundamental Structure-Mechanism Relationships in Biological Systems

For instance, in the context of anticancer activity, SAR studies have suggested that the rotational orientation of the indolyl group can significantly affect cytotoxicity. nih.gov The presence of specific functional groups and their positioning can also dictate the mechanism of action. For example, the design of new indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammation, revealed that a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group on the indole core were essential for potent inhibitory activity. nih.gov

In the development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH), the length of an alkyl spacer connecting the indole moiety to a carbamate group was found to be a critical determinant of inhibitory potency. mdpi.com These findings highlight the importance of the three-dimensional structure of the molecule and the specific interactions it can form with its biological target. The pyrroloindoline skeleton, a common scaffold in natural products, also shows a broad range of biological activities that are influenced by substituents on the pyrrolidine ring. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like methyl 3-amino-3-(1H-indol-3-yl)propanoate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed insights into the chemical environment of each atom, allowing for unambiguous confirmation of the compound's constitution.

In a typical ¹H NMR spectrum of this molecule, distinct signals would be expected for each unique proton. The protons on the indole (B1671886) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), showing characteristic splitting patterns based on their coupling with neighboring protons. The N-H proton of the indole would likely appear as a broad singlet at a higher chemical shift. The methoxy (B1213986) group (–OCH₃) of the ester would present as a sharp singlet around δ 3.6-3.8 ppm. The protons of the propanoate backbone, specifically the methine (CH) proton adjacent to the amino group and the indole ring, and the methylene (B1212753) (CH₂) protons, would exhibit complex splitting patterns (multiplets) due to diastereotopicity and coupling to each other. The position and multiplicity of these signals are critical for confirming the connectivity of the molecule.

The ¹³C NMR spectrum provides complementary information, with a distinct peak for each unique carbon atom. Key signals would include the carbonyl carbon of the ester group (δ ~170-175 ppm), carbons of the indole ring (δ ~110-140 ppm), the methoxy carbon (δ ~50-55 ppm), and the aliphatic carbons of the propanoate chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for analogous structures. Actual experimental values may vary based on solvent and other conditions.

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
Indole N-H> 8.0Broad Singlet
Indole Aromatic C-H7.0 - 7.8Multiplets
CH-NH₂~4.5Multiplet
O-CH₃~3.7Singlet
CH₂-COO~2.8Multiplet
NH₂Variable (Broad)Singlet

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₃H₁₆N₂O₂) is 232.28 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. In electrospray ionization (ESI), a common soft ionization technique, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 233.1285.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion. This analysis reveals characteristic neutral losses and fragment ions that help confirm the structure. Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Loss of the methoxy group (•OCH₃) or methanol (B129727) (CH₃OH) from the ester.

Decarboxylation or loss of the entire carbomethoxy group (•COOCH₃).

Cleavage of the C-C bond between the chiral center and the indole ring, leading to the formation of a stable indolyl-containing fragment.

Analysis of these fragments allows for the verification of the different structural components of the molecule.

X-ray Crystallography for Precise Solid-State Structure Determination

While specific crystallographic data for this compound is not available in the surveyed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide unequivocal proof of the molecular constitution, conformation, and the relative or absolute stereochemistry of the chiral center.

For a related compound, methyl 3-(1H-indol-3-yl)propanoate (which lacks the amino group), crystallographic analysis has been reported. Should single crystals of the title compound be obtained, a similar analysis would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group, the ester carbonyl, and the indole N-H, which dictate the crystal packing arrangement. This information is invaluable for understanding the solid-state properties of the compound.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used for purity analysis. A C18 stationary phase with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol would be typical. Purity is determined by integrating the peak area of the main compound and any impurities, detected typically by UV absorbance, as the indole ring is a strong chromophore.

Enantiomeric Separation: As the compound contains a stereocenter, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is crucial. This is achieved using chiral chromatography. Several approaches are effective for β-amino acids and their esters:

Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely successful for a broad range of chiral compounds, including amino acid esters. The differential interaction of the two enantiomers with the chiral selector on the stationary phase leads to different retention times, allowing for their separation and quantification.

Indirect Chiral HPLC: This method involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18).

The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. Normal-phase chromatography (using hexane/alcohol mixtures) or reversed-phase conditions can be employed depending on the specific CSP. The development of such a method is essential for quality control in enantioselective synthesis or resolution processes.

Table 2: Common Chiral Stationary Phases for Separation of Amino Acid Esters

CSP TypeChiral Selector ExampleTypical Mobile Phase Mode
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA)
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA)
Macrocyclic GlycopeptideTeicoplaninReversed Phase / Polar Ionic
Pirkle-type (π-acid/π-base)N-(3,5-Dinitrobenzoyl)-phenylglycineNormal Phase

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and spectroscopic properties of methyl 3-amino-3-(1H-indol-3-yl)propanoate.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT would be employed to calculate key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. For indole (B1671886) derivatives, the electron-rich indole ring typically contributes significantly to the HOMO, while the LUMO is often distributed over the entire molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which are key to understanding hyperconjugation and resonance effects that contribute to molecular stability. For this compound, NBO analysis would quantify the delocalization of electron density from the indole ring and the amino group.

ParameterDescriptionTypical Findings for Indole Derivatives
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Localized on the electron-rich indole nucleus.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Often delocalized across the molecule.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.A larger gap suggests higher stability.
Dipole MomentA measure of the overall polarity of the molecule.Influenced by the polar amino and ester groups.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These methods predict how the molecule might bind to a specific protein target.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. The indole scaffold is a common feature in molecules that target a wide range of proteins, including enzymes and receptors. Docking studies would involve placing this compound into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic interactions, would be identified.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. These simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key binding interactions.

Target ClassPotential Interactions with this compoundPredicted Binding Affinity
KinasesHydrogen bonding with the protein backbone; hydrophobic interactions with the indole ring.Variable, depends on the specific kinase.
G-Protein Coupled Receptors (GPCRs)Interactions with aromatic residues in the binding pocket; salt bridge formation with the amino group.Potential for moderate to high affinity.
Nuclear ReceptorsHydrophobic interactions and potential hydrogen bonding with the ester group.Dependent on the specific receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a series of indole derivatives including this compound, a QSAR model would be developed by calculating various molecular descriptors (e.g., physicochemical, electronic, and topological) and using statistical methods to find a correlation with their measured biological activity. Such models can guide the design of more potent analogs.

In Silico Predictive Modeling for Drug Discovery Parameters (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic properties.

Various computational models can predict these properties for this compound. These predictions help in assessing the "drug-likeness" of the compound and identifying potential liabilities.

ADMET ParameterPredicted Property for this compoundImplication
Absorption (e.g., Caco-2 permeability)Likely to have good oral absorption based on its size and polarity.Potential for oral bioavailability.
Distribution (e.g., Blood-Brain Barrier penetration)Moderate potential to cross the blood-brain barrier.Could be a candidate for CNS targets.
Metabolism (e.g., Cytochrome P450 inhibition)The indole ring may be susceptible to metabolism by CYP enzymes.Potential for drug-drug interactions.
ExcretionLikely to be excreted renally after metabolism.Standard excretion pathway.
Toxicity (e.g., hERG inhibition)Low to moderate risk, common for amine-containing structures.Requires experimental validation.

Applications As Chemical Building Blocks and Synthetic Precursors

Role in the Synthesis of Complex Heterocyclic Ring Systems

The unique structure of methyl 3-amino-3-(1H-indol-3-yl)propanoate, which is analogous to a β-tryptamine, makes it an ideal precursor for the synthesis of complex heterocyclic systems, particularly those containing the tetrahydro-β-carboline scaffold. This transformation is primarily achieved through the Pictet-Spengler reaction, a cornerstone in alkaloid synthesis.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The electron-rich indole (B1671886) nucleus of the propanoate derivative acts as the nucleophile, attacking the iminium ion formed in situ, leading to the formation of the tricyclic tetrahydro-β-carboline ring system. wikipedia.orgmdpi.com This reaction is fundamental to the biosynthesis and laboratory synthesis of a vast number of indole alkaloids. mdpi.commdpi.com

Derivatives of tryptophan, such as its methyl ester, are common starting materials for these syntheses. mdpi.com The process typically involves condensation with a carbonyl compound to generate the core heterocyclic structure, which can then be further elaborated. mdpi.comresearchgate.net The resulting β-carboline frameworks are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Tryptophan Analogs

Precursor Class Reaction Type Resulting Heterocycle Significance
β-Arylethylamines (e.g., Tryptamines) Pictet-Spengler Reaction Tetrahydro-β-carbolines Core of many natural and synthetic alkaloids wikipedia.orgmdpi.com
Tryptophan Esters Pictet-Spengler Reaction / Oxidation β-Carbolines Found in bioactive compounds and commercial drugs mdpi.comresearchgate.net

Integration into Peptide and Peptidomimetic Synthesis

As a β-amino acid, this compound is a valuable monomer for the synthesis of β-peptides and mixed α,β-peptides. nih.gov Peptidomimetics, which include β-peptides, are designed to mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. researchgate.net

The incorporation of β-amino acids like the title compound can induce specific secondary structures, such as helices and turns, in the resulting peptide chain. unimi.it The synthesis is typically carried out using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies, where the amine and carboxylate groups of the β-amino acid are sequentially coupled with other amino acid monomers. ejbiotechnology.info The indole side chain adds a bulky, hydrophobic, and aromatic character to the peptide, influencing its folding, stability, and interaction with biological targets.

Precursor Utility for Developing Bioactive Compounds and Medicinal Chemistry Leads

The indole moiety is a ubiquitous structural motif in bioactive compounds and plays a significant role in drug discovery. researchgate.net Indole derivatives are known to possess a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. nih.gov this compound serves as a precursor to harness this potential, providing a scaffold that can be chemically modified to create libraries of new compounds for biological screening.

For instance, the core structure can be used to synthesize novel tubulin polymerization inhibitors, a class of anticancer agents. By designing molecules that combine the indole scaffold with other pharmacophores, researchers have developed potent antiproliferative compounds. rsc.org Furthermore, the β-carboline alkaloids derived from tryptophan precursors exhibit a broad spectrum of medicinal properties and are found in several commercial drugs. researchgate.net

Contribution to Drug Discovery Pipelines and Lead Optimization Efforts (non-clinical)

In the drug discovery pipeline, the process of lead optimization is critical for refining the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. Scaffolds derived from this compound are utilized in this phase to explore the structure-activity relationship (SAR).

Chemists can systematically modify the indole ring, the amine, or the ester group to fine-tune the molecule's interaction with its biological target. For example, derivatives of β-amino-β-aryl propanoates are used as key intermediates in the synthesis of complex pharmaceutical agents, such as the HIV entry inhibitor Maraviroc. nbinno.com Although Maraviroc itself is derived from a phenylpropanoate, the synthetic principles and the strategic importance of the β-amino ester building block are directly analogous. The use of such chiral intermediates is vital for achieving the specific stereochemistry required for the efficacy of the final drug. nbinno.com This highlights the role of such building blocks in creating novel chemical entities with improved therapeutic profiles during the lead optimization phase.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of methyl 3-amino-3-(1H-indol-3-yl)propanoate and its analogs will likely be guided by the principles of green and sustainable chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One promising avenue is the development of enzymatic and biocatalytic methods . Enzymes offer high selectivity and can operate under mild, aqueous conditions, significantly reducing the need for harsh reagents and organic solvents. For instance, the use of engineered tryptophan synthase enzymes could provide a direct route to tryptophan analogs, which can then be converted to the desired tryptamines and their derivatives. chemistryviews.org Furthermore, lipases have been successfully employed in the synthesis of β-amino acid esters through Michael additions, a strategy that could be adapted for the synthesis of the target compound. mdpi.com The integration of biocatalysis into flow chemistry systems presents an opportunity for the intensified and automated synthesis of such high-value tryptamine (B22526) derivatives. rsc.org

Asymmetric synthesis will be crucial for producing enantiomerically pure forms of this compound, as the stereochemistry of chiral centers is often critical for biological activity. Chiral phosphoric acid catalysis has been shown to be effective for the enantioselective synthesis of indole-based α-amino acid derivatives and could be extended to β-amino esters. nih.gov Similarly, chiral Ni(II) complexes of Schiff bases have been used for the asymmetric synthesis of various amino acids and could be adapted for this purpose. nih.gov

The development of greener and more efficient chemical strategies is another important research direction. This includes the direct functionalization of tryptamines under metal-free conditions and the use of one-pot reductive alkylation of indoles to streamline the synthesis of tryptamine derivatives. researchgate.netacs.org Sustainable protocols for the synthesis of N-acyl tryptamines, which are potential gut microbiota-derived mediators, have also been developed and could inform the synthesis of related compounds. frontiersin.org

Synthetic ApproachKey AdvantagesPotential Application for this compound
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste.Direct synthesis of chiral precursors, stereoselective esterification.
Asymmetric Catalysis Access to enantiomerically pure compounds.Control of stereochemistry at the β-carbon, crucial for biological activity.
Flow Chemistry Intensified processing, improved safety, and scalability.Continuous and automated production of the target compound.
Green Functionalization Reduced use of protecting groups, metal-free conditions.More efficient and environmentally friendly synthesis of tryptamine analogs.

Elaboration of Advanced Mechanistic Biological Research Paradigms

While the specific biological activities of this compound are not yet extensively documented, the known properties of related indole-3-propionic acid (IPA) and tryptamine analogs provide a strong basis for future mechanistic studies.

A key area of investigation will be the neuroprotective effects of this compound. IPA, a gut microbiota-derived metabolite of tryptophan, has demonstrated significant neuroprotective properties by attenuating neuronal damage and oxidative stress in ischemic models. elsevierpure.com It is hypothesized to play a role in mitigating nitrosative stress in conditions like migraine. nih.govmdpi.com Future research could explore whether this compound shares these neuroprotective mechanisms and investigate its potential in models of neurodegenerative disorders. nih.gov Studies have shown that some tryptamine analogs can promote neuronal growth, suggesting a potential role in neuronal plasticity. lgcstandards.com

The potential for this compound to act as an enzyme inhibitor is another important research avenue. Esterified indole-3-propionic acid has been identified as a novel inhibitor of cholinesterases, enzymes implicated in Alzheimer's disease. acs.org Given the structural similarities, this compound could be investigated for its inhibitory activity against cholinesterases and other relevant enzymes.

Furthermore, the interaction of tryptamine derivatives with serotonin (B10506) receptors is a well-established area of research. Many tryptamine analogs are agonists for various 5-HT receptors and are being explored for the treatment of mood disorders. acs.org Future studies could investigate the binding profile of this compound at different serotonin receptor subtypes to determine its potential as a modulator of serotonergic signaling.

Integration with Cutting-Edge Chemical Biology Methodologies

To elucidate the molecular targets and mechanisms of action of this compound, the integration of cutting-edge chemical biology tools will be indispensable.

Photoaffinity labeling is a powerful technique for identifying the binding proteins of a small molecule in a native biological environment. By synthesizing an analog of the target compound containing a photoreactive group, such as an azide (B81097), researchers can covalently crosslink the molecule to its binding partners upon photoactivation. nih.gov This approach has been successfully used to identify indole-3-acetic acid-binding proteins and could be adapted to discover the direct cellular targets of this compound. nih.govnih.gov

Activity-based protein profiling (ABPP) is another valuable tool for functional proteomics. ABPP utilizes chemical probes that react with the active sites of specific enzyme families to profile their activity in complex biological systems. If this compound is found to inhibit a particular class of enzymes, activity-based probes for that enzyme family could be used to confirm target engagement and assess selectivity across the proteome.

Click chemistry offers a versatile method for the functionalization of biomolecules with high efficiency and specificity. sigmaaldrich.com Analogs of this compound containing "clickable" functional groups, such as alkynes or azides, could be synthesized. These probes could then be used in a variety of applications, including the attachment of fluorescent tags for imaging cellular localization or the immobilization onto solid supports for affinity purification of binding partners. rug.nl

Chemical Biology ToolApplication in Studying this compound
Photoaffinity Labeling Identification of direct protein targets in cells and tissues.
Activity-Based Protein Profiling Confirmation of enzyme inhibition and assessment of selectivity.
Click Chemistry Functionalization for imaging, affinity purification, and other applications.

Exploration of Undiscovered Chemical Space for Functional Analogues

The exploration of the chemical space around this compound is likely to yield novel functional analogues with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be fundamental to this endeavor. By systematically modifying different parts of the molecule, such as the indole (B1671886) ring, the amino group, and the methyl ester, and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive understanding of the structural requirements for a desired biological effect. SAR studies of tryptamine derivatives have provided valuable insights into their interactions with serotonin receptors. nih.govkoreascience.krresearchgate.net

Computational modeling and design will play an increasingly important role in guiding the synthesis of new analogues. Techniques such as holographic quantitative structure-activity relationship (HQSAR) can be used to correlate the structural features of a series of compounds with their biological activities, allowing for the prediction of the activity of virtual compounds. nih.gov Molecular docking studies can provide insights into the binding modes of the compound with its putative targets, informing the design of new derivatives with enhanced affinity. nih.govmdpi.com

High-throughput synthesis and screening of compound libraries will accelerate the discovery of new functional analogues. The development of efficient and automated methods for synthesizing diverse libraries of indole derivatives, coupled with high-throughput biological assays, will enable the rapid identification of lead compounds with desired activities. nih.govrsc.orgthermofisher.com

ApproachGoalRelevance to this compound
Structure-Activity Relationship (SAR) Studies To understand the relationship between chemical structure and biological activity.To design more potent and selective analogues.
Computational Modeling To predict the activity and binding modes of new compounds.To guide the rational design of novel functional analogues.
High-Throughput Screening To rapidly screen large libraries of compounds for desired activities.To accelerate the discovery of new lead compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize methyl 3-amino-3-(1H-indol-3-yl)propanoate, and how do reaction conditions influence enantiomeric purity?

  • Answer : The compound is typically synthesized via prenylation or Pictet–Spengler reactions. For example, prenylation of methyl (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate using ligands like 27a and 27b under controlled pH and temperature yields enantiomerically enriched products . Enantiomeric purity is influenced by ligand choice, solvent polarity, and reaction time. Post-synthesis, chiral HPLC or crystallographic refinement (e.g., using SHELXL) can confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Full chemical protective clothing (e.g., nitrile gloves, lab coats) and respiratory protection (P95 or OV/AG/P99 filters) are mandatory due to potential acute toxicity and respiratory hazards . Work should be conducted in a fume hood with secondary containment to prevent drainage contamination. Emergency procedures include immediate decontamination and medical consultation for inhalation or skin contact .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Rigaku R-AXIS RAPID diffractometers, with absorption corrections (e.g., multi-scan methods). SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely employed due to their robustness in handling disordered solvents and high-resolution data. For example, SHELXL achieved an R-factor of 0.052 for this compound’s monoclinic (P21/c) structure .

Advanced Research Questions

Q. How do structural modifications at the indole or ester group of this compound affect its biological activity, and what computational tools validate these effects?

  • Answer : Modifications like nitrobenzenesulfonamide or ureido substitutions enhance receptor binding. For instance, 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide showed agonist activity at human formyl-peptide receptors (FPR2). Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) model interactions with FPR2’s hydrophobic pockets, predicting IC50 values and selectivity . Activity assays (e.g., calcium mobilization) validate computational predictions .

Q. What challenges arise in resolving disordered solvent molecules during crystallographic studies of this compound derivatives?

  • Answer : Disordered solvents (e.g., methanol/water mixtures) complicate electron density maps. PLATON’s SQUEEZE algorithm is used to exclude solvent contributions, but this risks omitting critical hydrogen-bonding interactions. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve disorder modeling. For example, SHELXD’s dual-space recycling resolved a heavily disordered solvent in a nitrobenzenesulfonamide derivative .

Q. How can enantioselective synthesis of this compound derivatives be optimized for industrial-scale applications without compromising yield?

  • Answer : Continuous-flow systems with immobilized enzymes (e.g., lipases on solid supports) enhance enantioselectivity and scalability. For example, solid-supported CALB lipase catalyzed esterification in water, achieving 98% enantiomeric excess (ee) with a process mass intensity (PMI) of 1.2 . Recycling studies show ≥10 cycles without significant activity loss. Green metrics (E-factor < 5) and DOE (design of experiments) optimize solvent/ligand ratios .

Methodological Notes

  • Data Contradictions : Discrepancies in toxicity data (e.g., acute vs. chronic effects) require cross-referencing SDS sheets with in vitro assays (e.g., Ames test) .
  • Analytical Validation : LC-MS (ESI+) and NMR (1H/13C, COSY) confirm synthetic intermediates, while SCXRD resolves stereochemical ambiguities .
  • Software Limitations : SHELX refinement struggles with low-resolution (>1.5 Å) data; alternative tools like OLEX2 or PHENIX may supplement analysis .

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